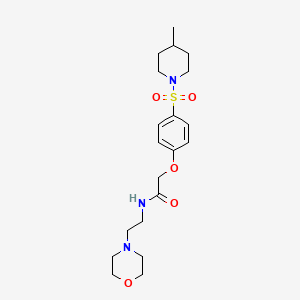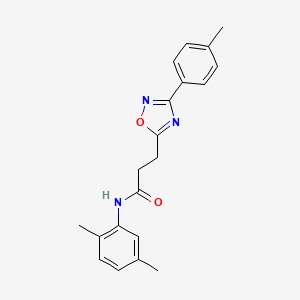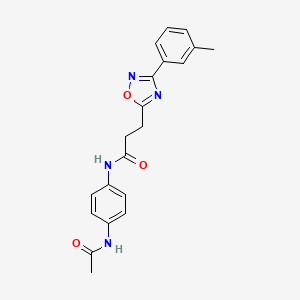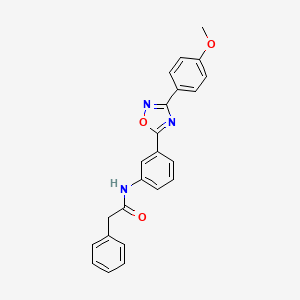
3-chloro-N-(2-ethoxy-5-(N-phenylsulfamoyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-ethoxy-5-(N-phenylsulfamoyl)phenyl)benzamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is commonly referred to as CEPPB and has been extensively studied for its potential use in scientific research applications.
Wirkmechanismus
CEPPB exerts its pharmacological effects by inhibiting the activity of NF-κB. This transcription factor is involved in the regulation of genes that are responsible for the production of pro-inflammatory cytokines, chemokines, and adhesion molecules. By blocking the activity of NF-κB, CEPPB can reduce the production of these mediators, leading to a decrease in inflammation and other pathological processes.
Biochemical and Physiological Effects:
CEPPB has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, CEPPB has been found to inhibit the proliferation of cancer cells and to induce apoptosis in these cells. It has also been shown to reduce the development of fibrosis in animal models of liver and lung disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CEPPB is its specificity for NF-κB inhibition, which makes it a useful tool for studying the role of this transcription factor in various biological processes. However, one limitation of CEPPB is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on CEPPB. One area of interest is the development of more soluble analogs of CEPPB that can be used in a wider range of experimental settings. Another area of interest is the investigation of the potential use of CEPPB in the treatment of various inflammatory and fibrotic diseases. Finally, further studies are needed to elucidate the precise mechanisms by which CEPPB exerts its pharmacological effects.
Synthesemethoden
CEPPB can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzoic acid with ethyl 2-amino-5-mercapto-1,3,4-thiadiazole-4-acetate to form 3-chloro-N-(2-ethoxy-5-mercapto-1,3,4-thiadiazol-4-yl)benzamide. This compound is then reacted with phenylsulfonyl chloride to yield 3-chloro-N-(2-ethoxy-5-(N-phenylsulfamoyl)phenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
CEPPB has been studied for its potential use as a therapeutic agent in various scientific research applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. In particular, CEPPB has been found to inhibit the activity of the transcription factor NF-κB, which plays a critical role in the regulation of immune and inflammatory responses.
Eigenschaften
IUPAC Name |
3-chloro-N-[2-ethoxy-5-(phenylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-2-28-20-12-11-18(29(26,27)24-17-9-4-3-5-10-17)14-19(20)23-21(25)15-7-6-8-16(22)13-15/h3-14,24H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCVLXHBQMUKNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-ethoxy-5-(phenylsulfamoyl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-({N'-[(E)-{4-[(phenylcarbamoyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7713434.png)











